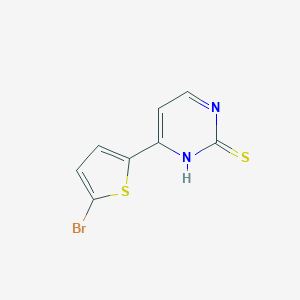

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMUHWHSOGWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363138 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-82-1 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Properties, Synthesis, and Medicinal Chemistry Potential

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. As a molecule uniting three key pharmacophores—a bromothiophene, a pyrimidine, and a reactive thiol—this compound represents a significant scaffold for researchers in drug discovery and materials science. While this specific derivative is not extensively documented in public literature, this guide synthesizes data from closely related structures and established chemical principles to provide a robust predictive analysis and a foundation for future experimental work.

Molecular Architecture and Physicochemical Landscape

The structure of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is characterized by a pyrimidine-2-thiol core substituted at the 4-position with a 5-bromo-2-thienyl moiety. This combination of heterocyclic systems imparts a unique electronic and steric profile, suggesting potential for diverse biological interactions.

Thione-Thiol Tautomerism

A critical feature of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. In solution, this equilibrium is influenced by solvent polarity, with polar solvents and self-association favoring the thione form.[1] In dilute, non-polar environments, the thiol form is expected to predominate. This dynamic is crucial for its reactivity, as the thiol form presents a nucleophilic sulfur, while the thione form has a different hydrogen bonding profile.

Diagram 1: Thione-Thiol Tautomerism

A depiction of the tautomeric equilibrium between the thiol and thione forms.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₅BrN₂S₂ | |

| Molecular Weight | 273.17 g/mol | |

| XLogP3 | ~2.5-3.0 | Increased from the non-brominated analog due to the bromine atom. |

| Hydrogen Bond Donors | 1 | From the N-H or S-H group. |

| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms in the pyrimidine ring. |

| Appearance | Likely a pale yellow to off-white solid. | Based on related 2-mercaptopyrimidine compounds.[2] |

Proposed Synthetic Pathways

The synthesis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol can be approached by constructing the pyrimidine ring onto a pre-functionalized bromothiophene. The following protocol outlines a plausible and efficient route.

Key Synthetic Strategy: Cyclocondensation with Thiourea

This strategy leverages the well-established reaction of a β-dicarbonyl compound or its equivalent with thiourea to form the pyrimidine-2-thiol ring system.[3] The key intermediate is a chalcone derived from 5-bromo-2-acetylthiophene.

Diagram 2: Proposed Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

A plausible synthetic route via a chalcone-like intermediate.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Dimethylamino)-1-(5-bromo-2-thienyl)prop-2-en-1-one (Intermediate C)

-

To a solution of 5-bromo-2-acetylthiophene (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality: The reaction with DMF-DMA converts the acetyl group into a vinylogous amide, which is an excellent electrophile for the subsequent cyclization step. Toluene is a suitable solvent for this high-temperature condensation.

Step 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (Target Compound F)

-

Dissolve sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol) under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

To this solution, add thiourea (1.1 eq) and stir until dissolved.

-

Add a solution of the intermediate from Step 1 (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Causality: The strong base (sodium ethoxide) deprotonates the thiourea, which then acts as a binucleophile. It attacks the β-carbon of the enone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrimidine ring.[3] Acidification is necessary to protonate the thiolate and precipitate the final product.

Predicted Spectroscopic Signature

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on known spectral information for similar structures.[4][5]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (s, 1H, SH/NH), ~8.2-8.4 (d, 1H, pyrimidine-H), ~7.6-7.8 (d, 1H, thiophene-H), ~7.2-7.4 (d, 1H, thiophene-H), ~7.1-7.3 (d, 1H, pyrimidine-H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175-180 (C=S), ~160-165 (C4-pyrimidine), ~150-155 (C6-pyrimidine), ~140-145 (C-Br thiophene), ~130-135 (CH-thiophene), ~125-130 (CH-thiophene), ~110-115 (CH-pyrimidine). |

| Mass Spec (EI) | Expected M⁺ at m/z 272 and M+2 at m/z 274 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve loss of SH, Br, and cleavage of the heterocyclic rings.[6] |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H), ~2600-2550 cm⁻¹ (S-H, weak), ~1600-1550 cm⁻¹ (C=C, C=N stretching), ~1200-1100 cm⁻¹ (C=S). |

Chemical Reactivity and Stability

The reactivity of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is governed by its key functional groups.

-

The Thiol Group: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with alkyl halides to form thioethers.[3] It can also be oxidized to a disulfide bridge under mild oxidizing conditions, a reaction that is often reversible.[7]

-

The Bromothiophene Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Stille) allowing for further functionalization of the thiophene ring.

-

The Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the conditions required are typically harsh.

Diagram 3: Key Reactive Sites

Primary sites of chemical reactivity on the target molecule.

Potential Applications in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[8][9] These derivatives are considered bioisosteres of purines and can interact with a variety of biological targets.

-

Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have shown potent activity against various cancer cell lines, often by targeting kinases or microtubule dynamics.[10] The presence of a bromine atom can enhance binding affinity and modulate pharmacokinetic properties.

-

Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[11]

-

Anti-inflammatory Effects: Several thienopyrimidine derivatives have been investigated as anti-inflammatory agents.[12]

The title compound, 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, serves as an excellent starting point for building a library of derivatives for screening. The reactive thiol handle allows for easy modification, and the bromo-substituent provides a vector for diversification through cross-coupling chemistry.

Conclusion

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust theoretical framework for its synthesis, characterization, and reactivity based on established chemical precedent. The convergence of the biologically active thienopyrimidine core with the synthetically versatile thiol and bromo functionalities makes this compound a promising platform for the development of novel therapeutics and functional materials. The presented hypothetical protocols and predictive data are intended to serve as a valuable resource for researchers embarking on the experimental investigation of this scaffold.

References

-

Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link][8][9]

-

Saeed, A., et al. (2025). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. ResearchGate. [Link][4][5]

-

Guo, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

-

Qian, C., et al. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link][11][12]

-

Wheeler, H.L., & Liddle, L.M. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link][2]

-

Fischer, B., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(10), 1770-1775. [Link][1]

-

Zhang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6845-6849. [Link][3]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][6]

-

Gupta, V. K., & Kumar, A. (2016). Iodimetric determination of 2-mercaptopyridines. ResearchGate. [Link][7]

-

Tukulula, M., et al. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(18), 3291. [Link][10]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

Foreword: Navigating the Frontier of Thienylpyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleobases that constitute the very code of life.[1][2] When fused or linked with other heterocyclic systems, such as the thiophene ring, the resulting thienylpyrimidine scaffold offers a rich molecular landscape for the development of novel therapeutics. These compounds have garnered significant attention for their diverse pharmacological activities, which span from anticancer and antimicrobial to anti-inflammatory effects.[1] This guide focuses on a specific, promising derivative: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. The introduction of a bromine atom on the thiophene ring and a thiol group on the pyrimidine ring presents unique opportunities for both modulating biological activity and for further synthetic elaboration.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but a detailed exploration of the core physicochemical characteristics of this molecule. We will delve into its synthesis, structural analysis, and the critical concept of tautomerism, providing not just data, but the scientific rationale behind the experimental methodologies. Our aim is to equip you with the foundational knowledge and practical insights necessary to effectively work with and advance the study of this and related compounds.

I. Synthesis Pathway: A Rational Approach to Construction

The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol can be logically approached through a cyclocondensation reaction, a common strategy for forming pyrimidine rings.[3] A plausible and efficient route involves the reaction of a chalcone precursor with thiourea.

Proposed Synthetic Workflow

A likely synthetic route begins with the Claisen-Schmidt condensation of 5-bromo-2-acetylthiophene with an appropriate aldehyde to form a chalcone, which is then cyclized with thiourea.

Caption: Proposed synthesis of a 4-(5-bromo-2-thienyl)pyrimidine-2-thiol derivative.

Detailed Experimental Protocol: Synthesis

-

Chalcone Formation:

-

To a solution of 5-bromo-2-acetylthiophene (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature with constant stirring.

-

Continue stirring for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

-

Filter the crude chalcone, wash with cold water until the washings are neutral to litmus, and then wash with cold ethanol.

-

Recrystallize the product from a suitable solvent like ethanol to obtain the pure chalcone.

-

-

Cyclocondensation to form the Pyrimidine-2-thiol:

-

In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Add a solution of potassium hydroxide or sodium hydroxide (2 equivalents) in water.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Expertise & Experience Insight: The choice of a strong base like NaOH or KOH in the cyclocondensation step is crucial as it facilitates the deprotonation of thiourea, enabling its nucleophilic attack on the chalcone. The final acidification is necessary to protonate the thiol group, leading to the precipitation of the desired product.

II. Physicochemical Characterization: Unveiling the Molecular Identity

A thorough characterization of the physicochemical properties of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is essential for its identification, purity assessment, and for understanding its behavior in various experimental settings.

Summary of Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Methodology |

| Molecular Formula | C₈H₅BrN₂S₂ | Based on the chemical structure. |

| Molecular Weight | 273.17 g/mol | Calculated from the molecular formula. |

| Melting Point | > 200 °C (decomposes) | High melting points are characteristic of heterocyclic compounds with potential for strong intermolecular interactions like hydrogen bonding. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The polar pyrimidine-2-thiol moiety suggests some solubility in polar solvents, while the larger hydrophobic bromo-thienyl group limits water solubility. |

| Appearance | Pale yellow to off-white crystalline solid. | Typical appearance for many organic thiol compounds. |

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Experimental Protocol: FT-IR Analysis

-

Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Expected Characteristic FT-IR Peaks

-

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the N-H bonds in the pyrimidine ring, particularly in its thione tautomeric form.

-

S-H stretching: A weak absorption band around 2600-2550 cm⁻¹ may be observed, indicative of the thiol (-SH) group in the thiol tautomer.[4]

-

C=N stretching: A sharp peak in the range of 1670-1580 cm⁻¹ corresponds to the C=N stretching vibration within the pyrimidine ring.[4]

-

C=C stretching: Aromatic C=C stretching vibrations from both the pyrimidine and thiophene rings are expected in the 1600-1450 cm⁻¹ region.

-

C-S stretching: Vibrations corresponding to the C-S bond are typically found in the 700-600 cm⁻¹ range.[4]

-

C-Br stretching: A peak in the lower frequency region, around 600-500 cm⁻¹, can be attributed to the C-Br bond.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal multiplicities.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

-

Thiophene Protons (2H): Two doublets are expected for the protons on the thiophene ring, likely in the range of δ 7.0-8.0 ppm. The proton adjacent to the bromine will be a doublet, and the proton adjacent to the pyrimidine ring will also be a doublet, with a small coupling constant typical for thiophene ring protons.

-

Pyrimidine Protons (2H): The chemical shifts of the pyrimidine protons will depend on the tautomeric form. In the thiol form, two doublets are expected in the aromatic region, likely between δ 7.0-8.5 ppm.

-

N-H/S-H Proton (1H): A broad singlet, exchangeable with D₂O, is expected for the N-H proton (in the thione form) or the S-H proton (in the thiol form). Its chemical shift can vary significantly depending on concentration and temperature, but it is often observed downfield (> δ 10 ppm) for N-H protons involved in hydrogen bonding.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted, and its exact position will depend on the electronic environment.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will also show distinct signals. The carbon attached to the thiol group (C-S) is expected to be in the range of δ 160-180 ppm. The other pyrimidine carbons will appear in the aromatic region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of the bromine atom, the thiol group, or cleavage of the bond between the thiophene and pyrimidine rings.

III. The Critical Role of Thione-Thiol Tautomerism

A key physicochemical characteristic of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is crucial as the dominant tautomer can significantly influence the compound's reactivity, biological activity, and intermolecular interactions.

Caption: Thione-thiol tautomerism in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.

Note: The DOT script above is a template. A visual representation would require images of the chemical structures.

The position of the equilibrium is influenced by several factors:

-

Solvent Polarity: In polar solvents, the thione form is generally favored due to its greater polarity and ability to form hydrogen bonds. In nonpolar solvents, the thiol form may be more prevalent.

-

pH: The acidity or basicity of the medium can shift the equilibrium.

-

Temperature: Temperature can also influence the relative stability of the tautomers.

-

Solid State vs. Solution: In the solid state, the molecule often adopts the more stable thione form to maximize intermolecular hydrogen bonding in the crystal lattice.

Trustworthiness and Self-Validation: The presence of both N-H (thione) and potential S-H (thiol) stretching bands in the FT-IR spectrum, along with the solvent-dependent chemical shifts of the exchangeable proton in the ¹H NMR spectrum, would provide strong, self-validating evidence for the existence of this tautomeric equilibrium.

IV. Potential Applications in Drug Development

The 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol scaffold holds considerable promise for applications in drug discovery. Pyrimidine and thienopyrimidine derivatives are known to exhibit a wide range of biological activities. The presence of the thiol group provides a handle for further chemical modifications to explore structure-activity relationships (SAR). The bromine atom can also be utilized for cross-coupling reactions to introduce further diversity. Given the known activities of related compounds, this molecule could be a valuable starting point for the development of new agents in areas such as:

-

Anticancer therapeutics

-

Antimicrobial agents

-

Anti-inflammatory drugs

V. Conclusion: A Foundation for Future Research

This guide has provided a comprehensive overview of the key physicochemical characteristics of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. By understanding its synthesis, spectral properties, and the nuances of its tautomeric behavior, researchers are better equipped to utilize this compound in their scientific endeavors. The detailed protocols and expert insights offered herein serve as a robust foundation for future investigations into the therapeutic potential of this and related thienylpyrimidine derivatives. The continued exploration of such novel scaffolds is paramount to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2024). ResearchGate. Retrieved from [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). De Gruyter. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2023). MDPI. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Semantic Scholar. Retrieved from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2024). ResearchGate. Retrieved from [Link]

-

2-Pyrimidinethiol. (n.d.). SpectraBase. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Vandana Publications. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. Retrieved from [Link]

-

FT-IR for derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2015). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Molecular Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the heterocyclic compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a molecule of interest in medicinal chemistry due to its structural relationship with biologically active thienopyrimidine scaffolds.

Molecular Structure and Nomenclature

The structural elucidation and correct nomenclature are fundamental to the study of any chemical entity. This section details the IUPAC name, molecular structure, and key physicochemical properties of the title compound.

IUPAC Name and Tautomerism

The systematic IUPAC name for this compound is 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione . It is crucial to recognize that this molecule exhibits prototropic tautomerism, existing in equilibrium between the thiol and thione forms. Spectroscopic and theoretical studies on related 2-mercaptopyrimidine systems have consistently shown that the thione tautomer is the predominant and more stable form in both solid and solution phases, due to the greater thermodynamic stability of the amide-like C=S bond within the aromatic pyrimidine ring.

-

Thiol Form: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

-

Thione Form: 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione

Throughout this guide, the compound will be referred to by its more stable thione form.

Diagram: Thione-Thiol Tautomerism

Caption: Thione-thiol tautomerism of the title compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S₂ | - |

| Molecular Weight | 273.17 g/mol | - |

| Exact Mass | 271.9078 Da | - |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

While a specific, dedicated synthesis for 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione has not been extensively reported in peer-reviewed literature, a robust synthetic strategy can be proposed based on well-established methodologies for the construction of pyrimidine-2-thiones. The most common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with thiourea.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-acetyl-5-bromothiophene.

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the target molecule.

Step 1: Synthesis of 1-(5-Bromo-2-thienyl)butane-1,3-dione (Intermediate)

This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

-

Principle: A strong base is used to deprotonate the α-carbon of an ester (ethyl acetate), which then acts as a nucleophile, attacking the carbonyl carbon of 2-acetyl-5-bromothiophene. The subsequent loss of the ethoxide leaving group forms the β-diketone.

-

Protocol:

-

Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

To this suspension, add a solution of 2-acetyl-5-bromothiophene (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3-dione.

-

Step 2: Synthesis of 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione (Final Product)

This step involves the well-established condensation reaction between a 1,3-dicarbonyl compound and thiourea.

-

Principle: The reaction proceeds via the formation of a dihydropyrimidine intermediate, which then dehydrates to form the aromatic pyrimidine ring.

-

Protocol:

-

Dissolve sodium metal (2.2 eq.) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add thiourea (1.1 eq.) and stir until it dissolves.

-

Add a solution of 1-(5-bromo-2-thienyl)butane-1,3-dione (1.0 eq.) in absolute ethanol.

-

Heat the reaction mixture at reflux for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Spectroscopic Characterization

The structural confirmation of 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

| Technique | Expected Data |

| ¹H NMR | - A singlet for the N-H proton of the thione ring (δ ~12-13 ppm).- Doublets for the two protons on the thiophene ring (δ ~7.0-7.5 ppm).- A singlet for the C5-H of the pyrimidine ring (δ ~6.5-7.0 ppm).- A singlet for the methyl group if the precursor was 1-(5-bromo-2-thienyl)butane-1,3-dione (δ ~2.3-2.5 ppm). |

| ¹³C NMR | - A signal for the C=S carbon (δ ~175-185 ppm).- Signals for the aromatic carbons of the pyrimidine and thiophene rings (δ ~110-160 ppm).- A signal for the methyl carbon (if present) (δ ~20-25 ppm). |

| IR (cm⁻¹) | - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- C=N and C=C stretching vibrations (~1500-1650 cm⁻¹).- Thioamide C=S stretching vibration (~1100-1200 cm⁻¹). |

| Mass Spec. | - A characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).- High-resolution mass spectrometry should confirm the elemental composition. |

Potential Biological Applications

Thienopyrimidine derivatives are a well-recognized class of "privileged structures" in medicinal chemistry, exhibiting a wide array of biological activities. While specific studies on 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione are limited, its structural motifs suggest potential applications in several therapeutic areas.

-

Anticancer Activity: Many thienopyrimidine derivatives have been reported as potent anticancer agents, often acting as kinase inhibitors. The pyrimidine core can mimic the purine bases of ATP, enabling competitive binding to the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

-

Antimicrobial and Antiviral Properties: The fused heterocyclic system of thienopyrimidines has been shown to possess broad-spectrum antimicrobial and antiviral activities. These compounds can interfere with various microbial and viral processes, making them attractive leads for the development of new anti-infective agents.

-

Central Nervous System (CNS) Activity: Certain thienopyrimidine derivatives have demonstrated activity as modulators of CNS targets, such as adenosine and benzodiazepine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.

-

Metabolic Disorders: Some thienopyrimidine analogs have been investigated for their potential in treating metabolic diseases like diabetes and obesity, for instance, by acting as GPR119 agonists or DGAT-1 inhibitors.

The presence of the bromine atom on the thiophene ring can further enhance the biological activity of the molecule by increasing its lipophilicity and potentially enabling halogen bonding interactions with biological targets.

Conclusion

4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis can be reliably achieved through established chemical transformations, and its structural similarity to a range of biologically active molecules makes it a compelling candidate for screening in various therapeutic areas. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization, intended to facilitate future research and development efforts.

References

-

PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- El-Sayed, N. N. E., et al. (2020). Synthesis, biological evaluation and molecular docking of new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103426.

- Hafez, H. N., et al. (2018). Synthesis, biological evaluation, and molecular docking of novel thieno[2,3-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Molecules, 23(11), 2949.

- Rashad, A. E., et al. (2017). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 138, 1034-1044.

- Aly, H. M., et al. (2016). Synthesis and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as potential anticancer and antimicrobial agents. Medicinal Chemistry Research, 25(10), 2248-2261.

- Patonay, T., et al. (2004). A simple and efficient synthesis of 1-(2-hydroxyphenyl)-1,3-butanediones.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 25, 2026, from [Link]

- Pawar, S. S., et al. (2015). Synthesis and biological evaluation of some novel pyrimidine-2-thione derivatives. Der Pharma Chemica, 7(1), 125-131.

Spectroscopic Characterization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique juxtaposition of the pyrimidine-2-thiol and 5-bromo-2-thienyl moieties imparts a distinct electronic and structural profile, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Pyrimidine derivatives are known for their diverse biological activities, while brominated thiophenes are versatile intermediates in cross-coupling reactions for the synthesis of complex organic molecules.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical and biological systems.

This technical guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. The interpretation of the spectral data is presented with a focus on the underlying chemical principles and the influence of the molecule's structural features.

Molecular Structure and Tautomerism

A critical aspect of the chemistry of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] This equilibrium is influenced by factors such as the solvent, temperature, and pH.[3] The two tautomeric forms of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol are depicted below. The thione form is generally favored in polar solvents.[3]

Caption: Tautomeric equilibrium between the thiol and thione forms.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, electron ionization (EI) or electrospray ionization (ESI) can be employed.

Predicted Mass Spectrum Data

| m/z | Ion | Notes |

| 288/290 | [M]⁺˙ | Molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 255/257 | [M-SH]⁺ | Loss of the sulfhydryl radical from the thiol tautomer. |

| 209 | [M-Br]⁺ | Loss of the bromine radical. |

| 194 | [M-Br-SH+H]⁺ | Loss of both bromine and the sulfhydryl group. |

| 162 | [C₄H₂S-C₄H₂N₂S]⁺ | Fragmentation of the pyrimidine ring. |

| 116 | [C₄H₄S₂]⁺ | Fragment corresponding to 2-thiophenethiol.[5] |

Hypothetical Fragmentation Pathway

Caption: Predicted fragmentation pathway for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Employ either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and observation of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol will exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of tautomers can be confirmed by observing bands for both N-H/S-H and C=S/C=N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Notes |

| 3100-3000 | Aromatic C-H | Stretching | Characteristic of the thiophene and pyrimidine rings. |

| 2600-2550 | S-H (Thiol) | Stretching | A weak band, indicative of the thiol tautomer. |

| 1620-1580 | C=N | Stretching | Associated with the pyrimidine ring. |

| 1550-1450 | C=C | Stretching | Aromatic ring stretching vibrations. |

| 1200-1000 | C=S (Thione) | Stretching | A strong band, indicating the presence of the thione tautomer. |

| 850-750 | C-H out-of-plane bending | Bending | Characteristic of the substitution pattern on the aromatic rings. |

| 700-600 | C-S | Stretching | Thiophene and thiol/thione groups. |

| 600-500 | C-Br | Stretching | Characteristic of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the pyrimidine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the protons on the pyrimidine and thiophene rings. The exact chemical shifts and coupling constants can be predicted based on data from similar compounds.[6][7]

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~13.5 | br s | - | N-H or S-H | A broad singlet due to the acidic proton of the thione or thiol group. Its position is solvent and concentration-dependent. |

| ~8.6 | d | ~5.0 | H-6 (pyrimidine) | Downfield due to the anisotropic effect of the adjacent nitrogen atom. |

| ~7.8 | d | ~4.0 | H-3' (thiophene) | Doublet due to coupling with H-4'. |

| ~7.4 | d | ~5.0 | H-5 (pyrimidine) | Upfield compared to H-6. |

| ~7.2 | d | ~4.0 | H-4' (thiophene) | Doublet due to coupling with H-3'. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 | C-2 (C=S) | The thione carbon is significantly downfield. |

| ~160 | C-4 | Carbon attached to the thiophene ring. |

| ~158 | C-6 | Pyrimidine ring carbon. |

| ~145 | C-2' | Thiophene carbon attached to the pyrimidine ring. |

| ~132 | C-3' | Thiophene ring carbon. |

| ~129 | C-4' | Thiophene ring carbon. |

| ~115 | C-5' | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |

| ~110 | C-5 | Pyrimidine ring carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence (e.g., DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

NMR Correlation Diagram

Caption: Key ¹H NMR correlations for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.

Conclusion

The comprehensive spectroscopic analysis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol provides a detailed fingerprint for its identification and characterization. The interplay of the electron-withdrawing bromine atom and the distinct electronic environments of the pyrimidine and thiophene rings gives rise to a unique set of spectral data. The potential for thione-thiol tautomerism adds another layer of complexity that can be effectively probed using a combination of MS, IR, and NMR techniques. This guide serves as a valuable resource for researchers working with this compound, enabling its confident application in drug discovery and materials science.

References

-

Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2018). ResearchGate. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Brazilian Chemical Society. [Link]

-

Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E. [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A. [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]

-

2,5-Bis(5-bromo-2-thien-yl)thiophene. Acta Crystallographica Section E. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions with 3,4-dihydro-2H-pyran. Green Chemistry. [Link]

-

2-Thiophenethiol. PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]

-

5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. [Link]

-

Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. rsc.org [rsc.org]

- 8. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Thienylpyrimidine Targets

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its structural versatility and capacity to engage a diverse array of high-value therapeutic targets. This guide provides an in-depth technical exploration of the core molecular targets of thienylpyrimidine derivatives, with a primary focus on their well-established role as kinase inhibitors in oncology and their burgeoning potential in neurodegenerative and inflammatory diseases. We will dissect the mechanistic underpinnings of their inhibitory action, present detailed protocols for target validation, and synthesize preclinical and clinical data to offer a comprehensive resource for the scientific community. Our objective is to not only catalogue the known targets but also to illuminate the causality behind experimental design and foster the rational development of next-generation thienylpyrimidine-based therapeutics.

The Thienylpyrimidine Scaffold: A Privileged Structure in Drug Discovery

The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, is structurally analogous to the purine nucleobase. This inherent bioisosterism allows it to effectively compete with endogenous ligands, particularly adenosine triphosphate (ATP) in the context of protein kinases. The adaptability of the thienopyrimidine ring system allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous thienylpyrimidine derivatives that have entered preclinical and clinical studies, with some achieving market approval.[1]

Key to their success is the ability to serve as a hinge-binding motif within the ATP-binding pocket of various kinases. Strategic substitutions on the scaffold can then extend into adjacent hydrophobic regions or form additional hydrogen bonds, thereby dictating the inhibitor's specificity and potency. This guide will delve into the specific interactions that govern the therapeutic efficacy of thienylpyrimidines against their primary target classes.

Kinase Inhibition: The Epicenter of Thienylpyrimidine's Therapeutic Impact in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Thienylpyrimidines have been extensively developed as kinase inhibitors, demonstrating significant promise in treating a variety of malignancies.[1]

Targeting Angiogenesis: VEGFR and PDGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor angiogenesis and proliferation. Several thienylpyrimidine derivatives have been designed as multi-targeted inhibitors of these RTKs.

Mechanism of Action: By occupying the ATP-binding site of VEGFR and PDGFR, thienylpyrimidine inhibitors block the autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor blood vessel formation and growth.

Below is a depiction of the VEGFR signaling pathway and the point of inhibition by thienylpyrimidine-based compounds.

Modulating B-Cell Malignancies: Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, proliferation, and survival. Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Rocbrutinib (LP-168): A Case Study

Rocbrutinib is a next-generation thienylpyrimidine-based BTK inhibitor that exhibits both covalent and non-covalent binding modes. This dual mechanism allows it to inhibit wild-type BTK irreversibly and also act on BTK with common resistance mutations (e.g., C481S).[2] Preclinical data has demonstrated its high selectivity and potent activity, leading to promising results in clinical trials.[3][4][5][6] In a Phase 1 study, rocbrutinib was well-tolerated and showed encouraging response rates in patients with relapsed/refractory B-cell malignancies.[6]

The following diagram illustrates the BTK signaling cascade and its inhibition.

Overcoming Resistance in NSCLC: Mutant-Selective EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small cell lung cancer (NSCLC). While first and second-generation EGFR inhibitors are effective, resistance often develops, commonly through the T790M "gatekeeper" mutation. Thienylpyrimidines have been engineered to selectively target these mutant forms of EGFR while sparing the wild-type receptor, thereby reducing toxicity.

Olmutinib (HM61713): A Case Study

Olmutinib is a third-generation thienylpyrimidine-based EGFR tyrosine kinase inhibitor (TKI) that irreversibly binds to and inhibits EGFR mutants, including the T790M resistance mutation.[7][8] Preclinical studies demonstrated its high selectivity and potent antitumor activity in EGFR-mutant lung cancer cell lines.[9] This led to its approval in South Korea for the treatment of patients with T790M-positive NSCLC who have failed prior EGFR-TKI therapy.[7][8]

| Compound | Target(s) | IC50 (nM) | Indication | Status |

| Olmutinib | EGFR (T790M) | ~10 | NSCLC | Approved (South Korea) |

| Rocbrutinib | BTK | - | B-cell malignancies | Phase I/II Clinical Trials |

| Pictilisib | PI3Kα/δ | 3 | Solid Tumors | Phase II Clinical Trials |

Targeting the PI3K/Akt/mTOR Pathway: Pictilisib

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers. Pictilisib (GDC-0941) is a potent, pan-class I PI3K inhibitor with a thienopyrimidine core.[10] Preclinical studies showed that pictilisib effectively inhibits the PI3K pathway and demonstrates antitumor activity in various cancer models.[11] It has advanced to Phase II clinical trials for the treatment of a range of solid tumors.[10][11][12]

Emerging Frontiers: Beyond Kinase Inhibition

The therapeutic potential of thienylpyrimidines extends beyond oncology. Recent research has identified novel targets and applications in other disease areas.

Neurodegenerative Disorders: A New Paradigm

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism:

Recent studies have identified novel thienylpyrimidine analogues as inhibitors of metabotropic glutamate receptor 1 (mGluR1).[13] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of several neurodegenerative diseases. By antagonizing mGluR1, these compounds can modulate synaptic plasticity and neuronal excitability, offering a potential therapeutic avenue for conditions such as Alzheimer's disease and Fragile X syndrome.[14][15] The mechanism involves the inhibition of downstream signaling cascades, including the protein synthesis pathways that are often dysregulated in these disorders.[13]

Prion Diseases:

Intriguingly, certain thienyl pyrimidine derivatives have been shown to induce oligomerization of the protease-resistant form of the prion protein (PrPSc), which paradoxically leads to a reduction in prion infectivity in vivo.[16] This suggests a novel mechanism of action that could be explored for the treatment of prion diseases and potentially other proteinopathies like Alzheimer's and Parkinson's diseases.[16]

Anti-inflammatory Potential

The pyrimidine scaffold is known to be a key component in molecules with anti-inflammatory properties. Thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant potential.[17][18][19] The proposed mechanisms often involve the inhibition of inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[20] Further investigation into specific molecular targets within inflammatory pathways is a promising area of research.

Experimental Protocols for Target Validation

The validation of thienylpyrimidine derivatives as inhibitors of their respective targets is a critical step in the drug discovery process. Below are representative, detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a standard method for determining the inhibitory activity of a thienylpyrimidine compound against a target kinase, such as VEGFR or BTK.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

-

Recombinant target kinase (e.g., VEGFR-2, BTK) diluted in kinase buffer to the desired concentration.

-

Specific substrate peptide for the target kinase.

-

Thienylpyrimidine compound stock solution in DMSO, serially diluted to create a concentration gradient.

-

[γ-³²P]ATP stock solution.

-

Stopping solution (e.g., 75 mM phosphoric acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the serially diluted thienylpyrimidine compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP in MgCl₂.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based mGluR1 Antagonist Assay (Calcium Mobilization)

This protocol outlines a common method to assess the antagonistic activity of thienylpyrimidine compounds on mGluR1 expressed in a cellular context.

Principle: mGluR1 is a Gq-coupled receptor. Its activation by an agonist leads to the release of intracellular calcium (Ca²⁺). This assay measures the ability of a test compound to block this agonist-induced Ca²⁺ mobilization using a fluorescent calcium indicator.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture a cell line stably expressing mGluR1 (e.g., HEK293-mGluR1) in a 96-well black-walled, clear-bottom plate.

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add the thienylpyrimidine compounds at various concentrations to the wells and incubate for a specific period to allow for receptor binding.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add a known mGluR1 agonist (e.g., L-quisqualate) to all wells to stimulate the receptor.

-

Measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

-

Data Analysis:

-

Determine the peak fluorescence response in each well.

-

Calculate the percentage of inhibition of the agonist-induced response for each concentration of the thienylpyrimidine compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.[21]

-

Conclusion and Future Perspectives

The thienopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapeutics. Its success as a kinase inhibitor in oncology is well-documented, with several compounds in clinical development or already approved. The structure-activity relationships of these inhibitors are increasingly well-understood, paving the way for the design of more potent and selective next-generation drugs.[1][22][23]

The expanding landscape of thienylpyrimidine targets, now including G-protein coupled receptors like mGluR1 and novel mechanisms in proteinopathies, highlights the enduring potential of this chemical class. Future research should focus on:

-

Expanding the Target Space: Systematically screening thienylpyrimidine libraries against a broader range of therapeutic targets, including those in inflammatory and infectious diseases.

-

Rational Design for Selectivity: Leveraging structural biology and computational modeling to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing the therapeutic window.

-

Exploring Novel Mechanisms: Further investigating the unconventional mechanisms of action, such as the induction of prion protein oligomerization, to unlock new therapeutic strategies for challenging diseases.

This guide has provided a comprehensive overview of the key therapeutic targets of thienylpyrimidines, grounded in mechanistic insights and validated experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to harnessing the full therapeutic potential of this versatile and powerful scaffold.

References

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. Available at: [Link]

-

Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. JOCPR. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

-

Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders | Request PDF. ResearchGate. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. Available at: [Link]

-

Efficacy and safety of rocbrutinib, a highly selective 4th-generation Bruton's tyrosine kinase inhibitor, in relapsed/refractory Mantle Cell Lymphoma (R/R MCL): Updated results from the phase 1 study. Blood | American Society of Hematology - ASH Publications. Available at: [Link]

-

Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. Available at: [Link]

-

Oligomeric-induced activity by thienyl pyrimidine compounds traps prion infectivity. PubMed. Available at: [Link]

-

First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

-

Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. PubMed Central. Available at: [Link]

-

Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate. Available at: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central. Available at: [Link]

-

Paper: LP-168 (Rocbrutinib), a Novel Covalent and Non-Covalent Next-Generation Inhibitor of Bruton's Tyrosine Kinase: Updates on the Phase 1 Trial and Initial Results of the CLL Gatekeeper Mutation Cohort - Abstract. ASH Publications. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available at: [Link]

-

Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer. NIH. Available at: [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI. Available at: [Link]

-

Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. Available at: [Link]

-

ASH 2024: Updates on Rocbrutinib (LP-168). Newave Pharmaceutical Inc.. Available at: [Link]

-

What is Olmutinib used for?. Patsnap Synapse. Available at: [Link]

-

(PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

-

effects of A-841720, a novel non-competitive mGluR1 receptor antagonist. PMC - PubMed Central. Available at: [Link]

-

PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. Available at: [Link]

-

First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]

-

In vitro VEGFR-2 inhibitory assay.. ResearchGate. Available at: [Link]

-

Efficacy and safety of rocbrutinib, the fourth generation bruton's tyrosine kinase inhibitor, in patients with BTK inhibitor pre-treated relapsed or refractory Mantle Cell Lymphoma: Results from a Phase II rock-1 trial. ResearchGate. Available at: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

Olmutinib: First Global Approval. ResearchGate. Available at: [Link]

-

Kinase Inhibitors in Preclinical Development - 2021. Drug Development Insights by OmicsX. Available at: [Link]

-

Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. MDPI. Available at: [Link]

-

Updates on the Phase I trial of rocbrutinib (LP-168), a novel BTKi, for the treatment of CLL. VJHemOnc. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. PubMed. Available at: [Link]

-

Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. VJDementia. Available at: [Link]

-

Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. NIH. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

-

Fragile X syndrome. Wikipedia. Available at: [Link]

Sources

- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paper: LP-168 (Rocbrutinib), a Novel Covalent and Non-Covalent Next-Generation Inhibitor of Bruton’s Tyrosine Kinase: Updates on the Phase 1 Trial and Initial Results of the CLL Gatekeeper Mutation Cohort [ash.confex.com]

- 3. ashpublications.org [ashpublications.org]

- 4. ASH 2024: Updates on Rocbrutinib (LP-168) [newavepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. What is Olmutinib used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragile X syndrome - Wikipedia [en.wikipedia.org]

- 16. Oligomeric-induced activity by thienyl pyrimidine compounds traps prion infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-(Thienyl)pyrimidine-2-thiol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among these, fused pyrimidine systems are of paramount importance.[1] The thienopyrimidine scaffold, which consists of a thiophene ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry.[2] These compounds are structural analogs of purines like adenine and guanine, allowing them to interact with a wide range of biological targets, including enzymes and receptors.[1] The 4-(thienyl)pyrimidine-2-thiol subclass, characterized by a thienyl group at position 4 and a thiol group at position 2 of the pyrimidine ring, represents a versatile and promising chemotype. The introduction of the sulfur atom in the thiol group provides an additional site for chemical modification and can influence the molecule's electronic properties and biological interactions.[3] This guide provides a comprehensive review of the synthesis, characterization, structure-activity relationships, and diverse biological activities of 4-(thienyl)pyrimidine-2-thiol derivatives, with a focus on their potential in drug development.

Core Synthesis Strategies

The construction of the 4-(thienyl)pyrimidine-2-thiol core is most commonly achieved through a cyclocondensation reaction. The primary and most efficient method involves the reaction of a thienyl-substituted chalcone (1,3-diaryl-2-propene-1-one) with thiourea.[4][5]

The causality behind this experimental choice is straightforward: the reaction proceeds via a Michael addition of the thiourea to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic pyrimidine ring. This reaction is typically performed under basic conditions to facilitate the deprotonation of thiourea, enhancing its nucleophilicity.[6] Microwave irradiation has also been employed to accelerate this synthesis, significantly reducing reaction times.[4]

Caption: General synthetic scheme for 4-(thienyl)pyrimidine-2-thiol.

Structural Characterization and Properties

The structural elucidation of newly synthesized 4-(thienyl)pyrimidine-2-thiol compounds relies on a combination of spectroscopic techniques. These methods are crucial for confirming the molecular structure and purity. The pyrimidine-2-thiol core can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence is key to determining the predominant form in a given state.

-